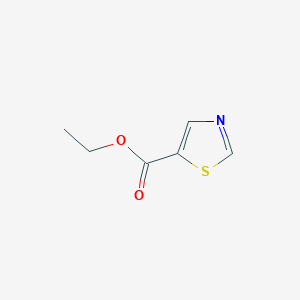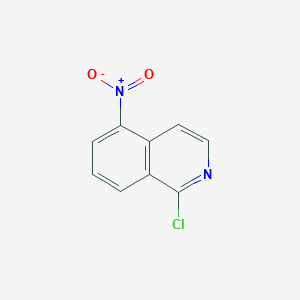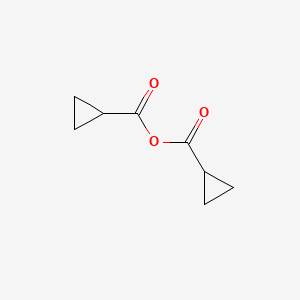
4,7-Dimethyloct-6-en-3-one
Vue d'ensemble
Description
4,7-Dimethyloct-6-en-3-one, also known as dimethyl octenone, is a chemical compound with the molecular formula C10H18O . It is often used in the fragrance industry due to its distinct citrus aroma, particularly evoking the bitterness of grapefruit .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethyloct-6-en-3-one consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques.Applications De Recherche Scientifique
Manganese(III)-Induced Radical Additions
In a study by McQuillin and Wood (1976), 3,7-dimethylocta-1,6-diene, a compound structurally similar to 4,7-Dimethyloct-6-en-3-one, was used to examine reactions with organic radicals generated by manganese(III) acetate. This research highlights the potential of such compounds in radical addition reactions, a crucial aspect of synthetic organic chemistry (McQuillin & Wood, 1976).
X-Ray and NMR Studies
Šimůnek et al. (2003) conducted an NMR and X-ray study on 4-Dimethylaminopent-3-en-2-one, which shares similarities with 4,7-Dimethyloct-6-en-3-one. This research underscores the significance of such compounds in detailed molecular structure studies and potential applications in molecular design (Šimůnek et al., 2003).
Organometallic Complexes
Pinkerton et al. (1978) explored the interactions of related compounds with iron and molybdenum carbonyls. The study of these complexes can lead to advances in catalysis and materials science (Pinkerton et al., 1978).
Theoretical and Experimental Properties
Fatima et al. (2021) studied a derivative of DIMEDONE, related to 4,7-Dimethyloct-6-en-3-one, using both experimental spectroscopies and theoretical methods. This kind of research is crucial for understanding the chemical and physical properties of these compounds (Fatima et al., 2021).
Synthesis and Conformational Studies
Akther et al. (2016) synthesized a series of related compounds to illustrate their conformational behavior. Such studies are vital for the development of new synthetic methods and understanding molecular dynamics (Akther et al., 2016).
Catalytic Oxidation and Hydroformylation
In research by McQuillin and Parker (1975), related compounds were used in studies of catalytic oxidation and hydroformylation, highlighting their potential in synthetic chemistry and industrial applications (McQuillin & Parker, 1975).
Safety And Hazards
4,7-Dimethyloct-6-en-3-one has been assessed by the Research Institute for Fragrance Materials and was found to have the potential for skin sensitization in a small fraction of people. This means that in a limited number of individuals, repeated contact might cause a temporary reaction, including red, bumpy, or itchy skin .
Orientations Futures
The future directions for 4,7-Dimethyloct-6-en-3-one are likely to continue to involve its use in the fragrance industry, particularly in the creation of citrusy compositions . As sustainability becomes increasingly important, the use of renewable materials in the synthesis of this compound may also become more prevalent .
Propriétés
IUPAC Name |
4,7-dimethyloct-6-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(11)9(4)7-6-8(2)3/h6,9H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQWDIFHKYWRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862985 | |
| Record name | 6-Octen-3-one, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyloct-6-en-3-one | |
CAS RN |
2550-11-0 | |
| Record name | 4,7-Dimethyl-6-octen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Octen-3-one, 4,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octen-3-one, 4,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Octen-3-one, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethyloct-6-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)